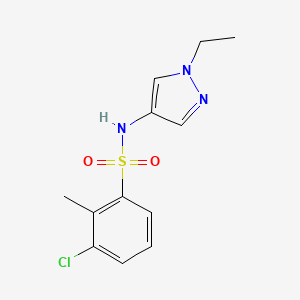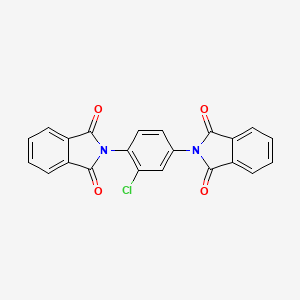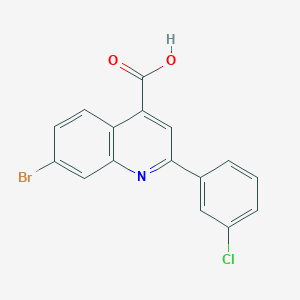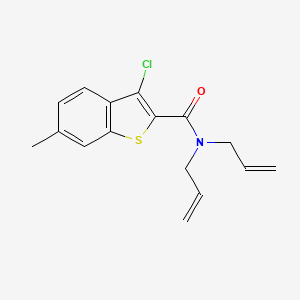![molecular formula C24H23N3O3S B11121450 (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121450.png)
(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions The starting materials often include substituted phenylhydrazines and thiosemicarbazides, which undergo cyclization reactions to form the triazolothiazole core The reaction conditions usually involve the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid or hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted triazolothiazoles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(5Z)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(3-ETHOXY-4-METHOXYLPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The unique combination of ethoxy and propoxy groups in (5Z)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE imparts distinct chemical properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C24H23N3O3S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H23N3O3S/c1-3-14-30-19-12-10-18(15-20(19)29-4-2)16-21-23(28)27-24(31-21)25-22(26-27)13-11-17-8-6-5-7-9-17/h5-13,15-16H,3-4,14H2,1-2H3/b13-11+,21-16- |
Clé InChI |
XYXXPIXRNVNZMM-GQWRFYPMSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-chlorobenzamide](/img/structure/B11121368.png)
![(5Z)-2-(4-benzylpiperazin-1-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11121370.png)
![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121381.png)

![2-(4-chlorophenyl)-3-methyl-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide](/img/structure/B11121391.png)

![6-bromo-2-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11121400.png)

![(5Z)-5-(2-propoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121409.png)
![7-[(2-chlorophenyl)methyl]-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121424.png)
![4-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B11121443.png)

![6-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11121458.png)

